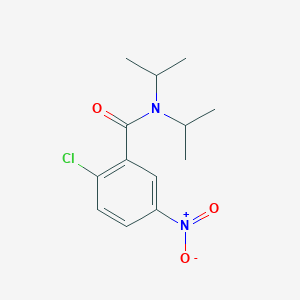

2-chloro-N,N-diisopropyl-5-nitrobenzamide

Overview

Description

2-chloro-N,N-diisopropyl-5-nitrobenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as Chloramphenicol, which is a broad-spectrum antibiotic that is used to treat bacterial infections. However,

Scientific Research Applications

Synthesis and Molecular Studies

Synthesis, molecular docking, and dynamic simulation studies of a series of derivatives, including 2-chloro-N,N-diisopropyl-5-nitrobenzamide, revealed their potential as antidiabetic agents. The compounds were synthesized and their structures confirmed through various analytical methods. The in vitro studies against α-glucosidase indicated notable inhibitory activity, attributed to specific electron-donating and electron-withdrawing groups on the phenyl ring. The molecular docking simulations indicated hydrogen bonding, electrostatic, and hydrophobic interactions with active site residues of target proteins. Further, molecular dynamic simulations affirmed the stability and potential α-glucosidase and α-amylase inhibitory properties of these compounds. The in silico ADMET results suggested good solubility, absorption profiles, and negligible toxicity, fulfilling Lipinski’s rule of 5 and Veber’s rule (Thakral et al., 2020).

Structural Insights and Chemical Reactions

X-ray diffraction (XRD) study of N-chloro-N-methoxy-4-nitrobenzamide highlighted its amide nitrogen atom's high pyramidality. The compound exhibited selective reactivity, forming N-acetoxy-N-methoxy-4-nitrobenzamide in specific conditions. Moreover, its methanolysis in the presence of AcONa produced N,N'-bis(4-nitrobenzoyl)-N,N'-dimethoxyhydrazine, showcasing its chemical versatility and potential utility in various chemical reactions (Shtamburg et al., 2012).

Pharmacological Potential and Bioavailability Studies

Assessment of GW9662 (2-Chloro-5-nitro-N-phenylbenzamide) as a cancer chemopreventive agent revealed its mutagenicity dependent on nitroreduction, with the mutagenic activity predominantly through a base-substitution mechanism. Despite the low plasma presence of the parent compound after oral dosing, metabolite analysis showed significant plasma levels of an amine metabolite, a product of nitro reduction, suggesting systemic circulation largely in the metabolite form. The compound’s rapid clearance and extensive tissue distribution after intravenous dosing were noted, pointing to the need for further animal toxicological and bioavailability studies to solidify its role as a chemopreventive agent (Kapetanovic et al., 2012).

Applications in Crystal Engineering and Supramolecular Chemistry

Crystal engineering with hydrogen bonds and halogen bonds discussed molecular tapes in complexes of 4-nitrobenzoic acid·4-iodopyridine and 3,5-dinitrobenzoic acid·4-iodopyridine, featuring strong O–H⋯N hydrogen bonds and weak C–I⋯O interactions. The study offered insights into the structural insulation in the hydrogen bonding and halogen bonding domains, highlighting the versatility of such compounds in crystal design and engineering (Saha et al., 2005).

properties

IUPAC Name |

2-chloro-5-nitro-N,N-di(propan-2-yl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2O3/c1-8(2)15(9(3)4)13(17)11-7-10(16(18)19)5-6-12(11)14/h5-9H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQAVSBLJMQESAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)C(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

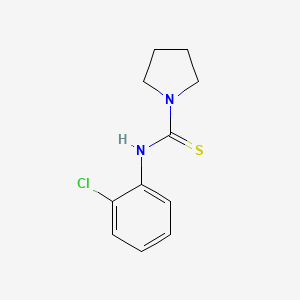

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-4-[(2,6-dichlorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B5829694.png)

![3-methyl-7-[(1-naphthyloxy)methyl]-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B5829721.png)

![2-(4-methoxyphenyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione](/img/structure/B5829769.png)

![1-[2-(2-chloro-5-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5829771.png)

![6-allyl-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5829777.png)

![2-{2-[(3-methoxyphenyl)amino]-2-oxoethoxy}benzoic acid](/img/structure/B5829780.png)